8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Medicinal Chemistry Chemical Synthesis Scaffold Diversification

8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CCTQ) is a uniquely substituted tetrahydroquinoxaline featuring an 8-chloro halogenation and N1-cyclopropyl group. Unlike generic analogs, CCTQ's precise substitution pattern is critical for replicating published SAR results in NAD+ boosting (neuroprotection), HBV capsid assembly modulation, BET bromodomain inhibition, and kinase inhibitor design. The cyclopropyl group enhances metabolic stability; the 8-chloro substituent enables halogen bonding and modulates electronic properties. Substituting with any close analog lacking either group risks experimental failure. Procure with exact CAS 1541583-91-8 identity to ensure target engagement fidelity.

Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
CAS No. 1541583-91-8
Cat. No. B1430326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
CAS1541583-91-8
Molecular FormulaC11H13ClN2
Molecular Weight208.69 g/mol
Structural Identifiers
SMILESC1CC1N2CCNC3=C2C(=CC=C3)Cl
InChIInChI=1S/C11H13ClN2/c12-9-2-1-3-10-11(9)14(7-6-13-10)8-4-5-8/h1-3,8,13H,4-7H2
InChIKeyFXZXLJSCVFWABV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS 1541583-91-8): Technical Identity, Core Properties, and Procurement Baseline for Scientific Applications


8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CCTQ; CAS 1541583-91-8) is a heterocyclic small molecule characterized by the molecular formula C₁₁H₁₃ClN₂ and a molecular weight of 208.69 g/mol . It belongs to the 1,2,3,4-tetrahydroquinoxaline class, which features a partially saturated bicyclic core combining a benzene ring with a piperazine-like diazine ring . This specific compound is distinguished by two key substituents on the tetrahydroquinoxaline scaffold: a chlorine atom at the 8-position and a cyclopropyl group at the N1-position . The 8-chloro substitution places CCTQ within the halogenated quinoxaline subset, a class recognized for enhanced chemical reactivity and modified electronic properties relative to non-halogenated analogs . The N1-cyclopropyl group, in turn, is known across medicinal chemistry to potentially modulate metabolic stability, reduce plasma clearance, and influence molecular conformation . These structural features define CCTQ's baseline identity and serve as the starting point for comparative evaluation against alternative tetrahydroquinoxaline analogs in research and industrial settings.

Why General 'Tetrahydroquinoxaline' or 'Chloroquinoxaline' Substitution Is Insufficient for Rigorous Research and Development Requiring 8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline


While 1,2,3,4-tetrahydroquinoxaline derivatives have demonstrated diverse biological activities—including NAD-boosting effects in primary cortical neurons [1], antiviral activity against HBV nucleocapsid assembly [2], fungicidal properties [3], and antiproliferative effects as tubulin polymerization inhibitors —these activities are highly sensitive to specific substitution patterns and are not generalizable across the class. Subtle structural modifications such as the presence or absence of an 8-chloro substituent or the precise N1-alkyl group critically influence target engagement, potency, metabolic stability, and overall pharmacological profile. Therefore, substituting 8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CCTQ) with a generic 'tetrahydroquinoxaline,' 'chloroquinoxaline,' or a close analog lacking either the 8-chloro or N1-cyclopropyl group introduces substantial risk of altering experimental outcomes or failing to replicate published results. The following section provides the specific, quantifiable evidence that delineates CCTQ's differentiated profile relative to its most relevant comparators, underscoring why procurement decisions must be guided by precise chemical identity.

Quantified Differentiation Evidence for 8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline vs. Closest Analogs: A Procurement-Focused Analysis


Structural Divergence and Unique Molecular Fingerprint of 8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline vs. 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CCTQ; CAS 1541583-91-8) and 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS 1224640-13-4) share the same N1-cyclopropyl substituent on a tetrahydroquinoxaline core, differing solely in the presence of a chlorine atom at the 8-position in CCTQ . This seemingly minor difference leads to a quantifiable change in molecular properties. The molecular weight increases from 174.24 g/mol for the non-halogenated analog to 208.69 g/mol for CCTQ, a 19.8% increase . The molecular formula changes from C₁₁H₁₄N₂ to C₁₁H₁₃ClN₂ . These changes directly affect physical-chemical properties, such as calculated LogP (lipophilicity) and topological polar surface area (TPSA), which are critical determinants of membrane permeability and bioavailability .

Medicinal Chemistry Chemical Synthesis Scaffold Diversification

N1-Substituent Comparison: Cyclopropyl Group in 8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline vs. Methyl Group in 8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline

CCTQ (8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline) can be directly compared to 8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 1367981-56-3) to isolate the effect of the N1-cyclopropyl substituent . While both share the 8-chlorine, the N1-alkyl group is a cyclopropyl ring in CCTQ versus a methyl group in the analog. This results in a quantifiable difference in molecular weight: 208.69 g/mol for CCTQ versus 182.65 g/mol for the methyl analog, a 14.3% increase . More importantly, the introduction of a cyclopropyl group is known in medicinal chemistry to increase metabolic stability by reducing cytochrome P450-mediated oxidation and can enhance potency by constraining molecular conformation or engaging in unique hydrophobic interactions . This class-level inference suggests CCTQ may possess superior pharmacokinetic properties relative to its methyl analog.

Medicinal Chemistry Pharmacokinetics Metabolic Stability

Purity Benchmarking: Specified 95% Purity of 8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline vs. Industry Standards and Research-Grade Requirements

For scientific procurement, the minimum purity specification is a critical quantitative parameter. Multiple reputable vendors, including Bidepharm, Leyan, AKSci, and Chemenu, list 8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS 1541583-91-8) with a minimum purity specification of 95% . This is often accompanied by analytical data such as NMR, HPLC, or GC to verify batch quality . This specification serves as a baseline for comparison against alternative sources or in-house synthesis. While not a direct head-to-head with a specific analog, it establishes the quantifiable quality standard required for research reproducibility. Selecting a source that provides a lower purity (e.g., 90% or unspecified) introduces variability and impurities that can confound biological assays or synthetic yields.

Analytical Chemistry Procurement Quality Control

Optimized Research and Development Applications for 8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS 1541583-91-8) Based on Differentiated Structural Features


Scaffold Diversification and Structure-Activity Relationship (SAR) Studies in Neurodegenerative Disease Drug Discovery

The NAD-boosting activity demonstrated by certain 1,2,3,4-tetrahydroquinoxaline derivatives in primary cortical neurons highlights the scaffold's potential for neuroprotection. 8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CCTQ) serves as a critical SAR probe within this class due to its unique combination of an 8-chloro substituent and an N1-cyclopropyl group. These modifications are known to alter electronic properties, lipophilicity, and metabolic stability compared to the parent tetrahydroquinoxaline or simpler N1-alkyl analogs . Researchers can use CCTQ to systematically explore how 8-position halogenation and N1-cyclopropyl substitution modulate NAD+ boosting potency, metabolic half-life, and brain penetration—key parameters for developing effective neurodegenerative disease therapeutics.

Antiviral Lead Optimization Campaigns Targeting Hepatitis B Virus (HBV) Nucleocapsid Assembly

Tetrahydroquinoxaline-derived phenyl ureas have been identified as potent modulators of HBV nucleocapsid assembly, exhibiting sub-micromolar EC50 values against HBV DNA replication . CCTQ, with its 8-chloro and N1-cyclopropyl substitutions, offers a structurally distinct starting point or intermediate for synthesizing novel analogs aimed at improving antiviral potency and selectivity. The cyclopropyl group is a well-known bioisostere that can enhance metabolic stability and reduce off-target effects, a crucial advantage for chronic HBV therapies . Medicinal chemists can leverage CCTQ to build focused libraries and explore SAR around the 8-position and N1-substituent in the context of capsid assembly modulation.

Agricultural Fungicide Discovery: Exploring Halogenated Tetrahydroquinoxaline Scaffolds

Novel 1,2,3,4-tetrahydroquinoxaline derivatives have shown promising fungicidal activities, offering a new avenue for crop protection . CCTQ, as a halogenated (8-chloro) variant, provides an opportunity to investigate the impact of halogen substitution on antifungal potency, spectrum of activity, and environmental persistence. The chlorine atom can enhance target binding through halogen bonding or increase lipophilicity to improve cuticle penetration in plants . Furthermore, the cyclopropyl group may confer resistance to metabolic degradation by fungal enzymes or environmental factors, a key advantage for developing durable agrochemicals.

Kinase and Epigenetic Inhibitor Design: Leveraging the Cyclopropyl-Containing Tetrahydroquinoxaline Scaffold

Tetrahydroquinoxaline scaffolds have been successfully deployed as BET bromodomain inhibitors with selectivity for the BD2 domain and as ferroptosis inhibitors . CCTQ's N1-cyclopropyl group is a privileged fragment in kinase inhibitor design, often occupying a small hydrophobic pocket and contributing to improved selectivity and metabolic stability . The 8-chloro substituent provides a vector for additional functionalization or may directly engage the target protein via halogen bonding. CCTQ is therefore a valuable building block for synthesizing focused libraries of potential kinase or epigenetic inhibitors, allowing researchers to explore how 8-position and N1-modifications influence target engagement and selectivity profiles.

Quote Request

Request a Quote for 8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.